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Compound of Interest

Compound Name: 5,7-Dibromo-1-indanone

Cat. No.: B1591057 Get Quote

An In-depth Technical Guide to 5,7-Dibromo-1-indanone: Properties, Synthesis, and

Applications in Drug Discovery

Introduction
5,7-Dibromo-1-indanone is a halogenated derivative of 1-indanone, a bicyclic molecule

featuring a benzene ring fused to a five-membered ring containing a ketone. This compound

serves as a highly valuable and versatile building block in organic synthesis and medicinal

chemistry. The strategic placement of two bromine atoms on the aromatic ring provides

reactive handles for introducing a wide range of functional groups through cross-coupling

reactions. This functionalization is critical for the development of novel therapeutic agents, as

the indanone core is a "privileged scaffold" found in numerous pharmacologically active

compounds.[1][2] This guide provides a comprehensive overview of the physicochemical

properties, a representative synthetic workflow, and the strategic applications of 5,7-Dibromo-
1-indanone for professionals in drug development and chemical research.

Physicochemical and Spectroscopic Properties
The fundamental properties of 5,7-Dibromo-1-indanone are summarized below. These data

are critical for its handling, reaction setup, and characterization.
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Property Value Source

Molecular Weight 289.95 g/mol [3][4][5]

Molecular Formula C₉H₆Br₂O [5]

CAS Number 923977-18-8 [3]

Appearance Solid

Melting Point 143-147 °C

SMILES String Brc1cc(Br)c2C(=O)CCc2c1

InChI Key
WLRPGDOWFWBUAE-

UHFFFAOYSA-N

Spectroscopic Profile (Anticipated)
While specific spectra require experimental acquisition, the structure of 5,7-Dibromo-1-
indanone allows for the prediction of its key spectroscopic features:

¹H NMR: The spectrum would show two distinct regions. The aliphatic region would feature

two triplets corresponding to the adjacent methylene (-CH₂-) groups of the five-membered

ring. The aromatic region would display two singlets (or narrow doublets with a small meta-

coupling constant) for the two protons on the benzene ring.

¹³C NMR: The spectrum would exhibit nine distinct carbon signals, including a signal for the

carbonyl carbon (C=O) in the downfield region (~190-200 ppm), four signals for the aromatic

carbons (two of which are directly attached to bromine), and two signals for the aliphatic

carbons.

Infrared (IR) Spectroscopy: A prominent and sharp absorption band would be observed in

the range of 1690-1710 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching

vibration of an aryl ketone.

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern

for a molecule containing two bromine atoms (a triplet of peaks at M, M+2, and M+4 with a
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relative intensity ratio of approximately 1:2:1), confirming the presence and number of

bromine atoms.

Synthesis of Indanone Scaffolds: A General
Protocol
The most common and robust method for synthesizing the indanone core is through an

intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid or its corresponding acid

chloride.[6][7] This reaction is typically mediated by a strong Lewis acid or a protic acid like

polyphosphoric acid (PPA).

Below is a generalized, field-proven protocol for the synthesis of a substituted indanone, which

can be adapted for 5,7-Dibromo-1-indanone starting from 3-(3,5-dibromophenyl)propanoic

acid.

Experimental Protocol: Intramolecular Friedel-Crafts
Acylation

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a

magnetic stirrer, a reflux condenser, and a nitrogen inlet, place the starting material, 3-(3,5-

dibromophenyl)propanoic acid (1 equivalent).

Reaction Setup: Add polyphosphoric acid (PPA) (approximately 10-20 times the weight of the

starting material) to the flask. The PPA acts as both the solvent and the acidic catalyst

required for the cyclization.

Cyclization Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C. The

causality here is that elevated temperature is required to overcome the activation energy for

the electrophilic aromatic substitution, but excessive heat can lead to degradation and side

products. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the

starting material is consumed (typically 2-4 hours).

Quenching: After the reaction is complete, cool the flask to room temperature and then

carefully pour the viscous mixture onto crushed ice with stirring. This step hydrolyzes the

PPA and precipitates the organic product.
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Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with

an appropriate organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL). The

choice of solvent depends on the product's solubility.

Washing and Drying: Combine the organic layers and wash sequentially with a saturated

sodium bicarbonate solution (to neutralize any remaining acid) and brine. Dry the organic

layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced

pressure using a rotary evaporator.

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent

system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on

silica gel to yield the pure 5,7-Dibromo-1-indanone.
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Caption: Workflow for the synthesis of 5,7-Dibromo-1-indanone.
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Application in Drug Development and Medicinal
Chemistry
The indanone scaffold is a cornerstone in modern drug discovery, forming the core of drugs like

Donepezil for Alzheimer's disease and serving as a precursor for various anticancer and

neuroprotective agents.[1][8][9] 5,7-Dibromo-1-indanone is particularly valuable because the

bromine atoms act as versatile synthetic handles.

Role as a Versatile Scaffold
The carbon-bromine (C-Br) bonds at the 5 and 7 positions are ideal sites for palladium-

catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, or Buchwald-

Hartwig reactions.[1] This allows for the precise and efficient introduction of diverse chemical

moieties, which is a fundamental strategy in lead optimization.

Suzuki-Miyaura Coupling: Reacting 5,7-Dibromo-1-indanone with various aryl or heteroaryl

boronic acids can generate a library of 5,7-disubstituted indanones. This is a proven method

for exploring the structure-activity relationship (SAR) by modifying the aromatic substituents

to enhance target binding affinity or improve pharmacokinetic properties.[1]

Lead Optimization: The ability to systematically modify the scaffold allows researchers to

fine-tune a molecule's properties, such as its ability to inhibit enzymes like

acetylcholinesterase (AChE) or monoamine oxidases (MAO), which are key targets in

neurodegenerative diseases.[9]
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Palladium-Catalyzed Cross-Coupling Diverse Library of Drug Candidates
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Caption: 5,7-Dibromo-1-indanone as a scaffold for diversification.

Safety and Handling
As with any laboratory chemical, proper handling of 5,7-Dibromo-1-indanone is essential. The

compound is classified with the GHS07 pictogram, indicating it can be a health hazard.

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.[3]

H319: Causes serious eye irritation.[3]

H335: May cause respiratory irritation.[3]

Precautionary Measures:

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1591057?utm_src=pdf-body-img
https://www.benchchem.com/product/b1591057?utm_src=pdf-body
https://www.benchchem.com/product/b1591057?utm_src=pdf-body
https://www.thermofisher.com/order/catalog/product/H54005.06
https://www.thermofisher.com/order/catalog/product/H54005.06
https://www.thermofisher.com/order/catalog/product/H54005.06
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with

side shields, a lab coat, and chemical-resistant gloves.

Handling: Avoid breathing dust. Wash hands thoroughly after handling.

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Conclusion
5,7-Dibromo-1-indanone is more than a simple chemical reagent; it is a strategic platform for

innovation in drug discovery and materials science. Its well-defined molecular structure,

characterized by a rigid indanone core and two reactive bromine sites, provides a reliable and

versatile starting point for constructing complex molecular architectures. For researchers and

scientists, a thorough understanding of its properties, synthesis, and reactivity is paramount to

unlocking its full potential in the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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